Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate is a chiral spirocyclic compound featuring:
- A 2,8-diazaspiro[4.5]decane core, which provides conformational rigidity.
- A tert-butyl carboxylate protecting group, enhancing solubility and stability during synthesis.
Properties
IUPAC Name |
tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3S/c1-15(2,3)23-14(21)20-9-7-17(8-10-20)12-18-11-13(17)19-24(22)16(4,5)6/h13,18-19H,7-12H2,1-6H3/t13-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVHMOMUCOSNR-YEBMWUKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC[C@H]2N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Intramolecular Alkylation
In a patented method (EP3772513A1), tert-butyl 6-bromo-8-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate undergoes Pd-catalyzed coupling with boronic esters to form the spiro[4.5]decane scaffold. The reaction employs Pd(dppf)Cl₂·CH₂Cl₂ and KOAc in dioxane/water at 100°C, achieving yields up to 83%.
Reductive Amination
Alternative routes use reductive amination to form the spirocyclic amine. For example, BH₃·THF reduction of ketones followed by HCl-mediated cyclization yields the diazaspiro[4.5]decane core. This method is advantageous for introducing nitrogen atoms while maintaining stereochemical integrity.
Introduction of the tert-Butylsulfinyl Group
The stereoselective incorporation of the (R)-tert-butylsulfinyl moiety is critical for chiral purity.
Sulfinylation with tert-Butylsulfinyl Chloride
The tert-butylsulfinyl group is introduced via nucleophilic substitution. In a representative procedure, the spirocyclic amine reacts with (R)-tert-butylsulfinyl chloride in dichloromethane under basic conditions (e.g., Et₃N). The reaction proceeds at 0°C to room temperature, yielding the sulfinamide with >97% enantiomeric excess (ee).
Dynamic Kinetic Resolution
To enhance stereocontrol, dynamic kinetic resolution (DKR) is employed. For instance, using chiral auxiliaries like Ellman’s sulfinamide, the (R)-configuration is retained during amide bond formation. This method achieves diastereomeric ratios (dr) of up to 95:5.
Carboxylation and Protecting Group Strategies
The tert-butyloxycarbonyl (Boc) group is introduced to protect the secondary amine.
Boc Protection
Boc-anhydride (Boc₂O) is reacted with the spirocyclic sulfinamide in dichloromethane using DMAP as a catalyst. Typical conditions involve stirring at 25°C for 16 hours, yielding the Boc-protected product in 52–75% yield.
Deprotection and Recrystallization
Final deprotection of the Boc group is avoided in most syntheses, as the tert-butyl ester remains stable during subsequent steps. Purification via recrystallization from ethanol/water mixtures enhances purity to >95%.
Stereochemical Control and Optimization
Asymmetric Catalysis
Rhodium-catalyzed hydrogenation using chiral ligands (e.g., DuPhos) ensures enantioselective formation of the (4S)-configured amine. This method achieves ee values >90%.
Diastereomeric Salt Formation
Resolution via diastereomeric salt formation with tartaric acid derivatives is employed for challenging separations. For example, the (R)-sulfinamide forms a crystalline salt with L-(+)-tartaric acid, enabling dr >98:2.
Reaction Conditions and Yield Optimization
Key parameters influencing yields and purity include solvent choice, temperature, and catalyst loading.
Solvent Effects
Temperature and Catalysis
-
Pd-catalyzed couplings require 80–100°C for efficient sp²–sp³ bond formation.
-
Low temperatures (0–5°C) minimize racemization during sulfinylation.
Data Tables
Table 1: Representative Synthetic Routes
Table 2: Stereochemical Outcomes
| Method | dr/ee (%) | Configuration | Citation |
|---|---|---|---|
| Rh-catalyzed hydrogenation | 95:5 | (4S,R) | |
| DKR with Ellman’s reagent | 98:2 | (4S,R) | |
| Tartaric acid resolution | 98:2 | (4S,R) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfinyl group.
Reduction: Reduction reactions could target the sulfinyl group, converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group could yield a sulfone, while reduction could yield a sulfide.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (4S)-4-[[®-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound might be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (4S)-4-[[®-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations
tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1375303-54-0)
- Key Differences: Replaces the sulfinylamino group with a 4-fluorophenyl substituent and a 3-oxo moiety.
- Synthesis : Microwave-assisted coupling similar to , but with fluorophenyl precursors .
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride (CAS 851325-42-3)
- Key Differences: Lacks the sulfinylamino group; exists as a hydrochloride salt. Impact: Improved aqueous solubility due to ionic character but reduced stereochemical complexity. Molecular weight = 276.80 g/mol .
- Applications : Intermediate in peptide-mimetic drug synthesis .
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS 183673-70-3)
Core Structure Modifications
8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS 2028341-89-9)
- Key Differences :
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-1-(4-(methoxycarbonyl)pyridin-2-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Compound 18)
- Key Differences: Incorporates a biphenyl-pyridinyl substituent and triaza-oxo core.
Physicochemical Properties
| Property | Target Compound | CAS 1375303-54-0 | CAS 851325-42-3 |
|---|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | 331.35 g/mol | 276.80 g/mol |
| logP | ~2.8 (predicted) | ~3.1 | ~1.5 (hydrochloride) |
| TPSA | ~90 Ų | ~70 Ų | ~40 Ų |
| Solubility | Moderate (DMSO) | Low (aqueous) | High (aqueous) |
Biological Activity
Tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
- IUPAC Name : Tert-butyl (R)-4-(((R)-tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate
- CAS Number : 2940869-14-5
- Molecular Formula : C17H33N3O3S
- Molecular Weight : 359.53 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfinamide group is known to enhance the compound's binding affinity to target proteins, potentially modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : Interaction with receptors can influence signal transduction pathways, affecting cellular responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some studies report that the compound demonstrates antimicrobial activity against specific bacterial strains, suggesting its potential as a therapeutic agent in infectious diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl (4S)-4-amino-2,8-diazaspiro[4.5]decane-8-carboxylate | Lacks sulfinamide group | Limited anticancer activity |
| Tert-butyl (4S)-4-[[(R)-sulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate | Similar structure; different substituents | Moderate anti-inflammatory effects |
The presence of the tert-butylsulfinyl group in this compound enhances its stability and bioactivity compared to its analogs.
Case Studies and Research Findings
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation significantly more than control groups, suggesting a potential mechanism involving apoptosis induction.
- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines compared to untreated controls.
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl (4S)-4-[[(R)-tert-butylsulfinyl]amino]-2,8-diazaspiro[4.5]decane-8-carboxylate to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane or acetonitrile), temperature (−78°C for ketone oxidation steps ), and stoichiometry of reagents (e.g., HATU/DIEA coupling agents for amide bond formation ). Monitor intermediates via TLC or HPLC and employ purification techniques like reverse-phase flash chromatography (RP-FC) to isolate the target compound .
Q. What purification strategies are effective for isolating spirocyclic intermediates like 2,8-diazaspiro[4.5]decane derivatives?
- Methodological Answer : Use liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials, followed by column chromatography (silica gel or RP-FC) for separation. For polar byproducts, consider ion-exchange resins or recrystallization in solvents like dichloromethane/hexane .
Q. How can the stereochemical integrity of the (4S)- and (R)-configured centers be confirmed experimentally?
- Methodological Answer : Employ and NMR to analyze coupling constants and diastereotopic splitting patterns. Chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity. For absolute configuration, perform X-ray crystallography on crystalline intermediates .
Q. What stability considerations are critical during storage and handling of tert-butyl-protected spirocyclic compounds?
- Methodological Answer : Store under inert gas (argon) at 2–8°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the sulfinylamine moiety .
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemistry) guide the design of reaction pathways for analogous spirocyclic compounds?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation to optimize conditions (e.g., solvent selection, catalyst loading) .
Q. How should researchers address conflicting spectroscopic data (e.g., unexpected NMR shifts or MS fragments) during characterization?
Q. What strategies are recommended for structure-activity relationship (SAR) studies on analogs of this compound?
- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., substituents on the diazaspiro ring or sulfinyl group). Evaluate biological activity via high-throughput assays and correlate results with computational descriptors (e.g., LogP, steric parameters) to identify critical pharmacophores .
Q. How can researchers resolve methodological contradictions when scaling up multi-step syntheses (e.g., divergent yields between small- and large-scale reactions)?
Q. What computational tools enhance data integrity and reproducibility in spirocyclic compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
